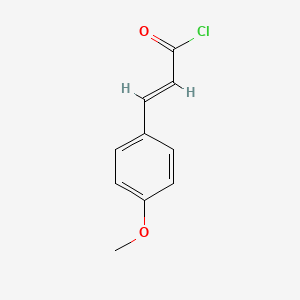
(2E)-1-(3-Chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(3-Chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, also known as Curcumin, is a naturally occurring compound found in the rhizome of the turmeric plant (Curcuma longa). Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques: Research has shown successful isomerization of similar compounds, suggesting potential methods for synthesizing (2E)-1-(3-Chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one. For instance, the isomerisation of a series of related compounds was effectively carried out using sodium bicarbonate in aqueous ethanol (Tayade & Waghmare, 2016).
- Characterization and Structure Analysis: Studies involving similar compounds have utilized techniques like FT-IR, FT-Raman, and single-crystal X-ray diffraction for characterization. These methods are crucial for confirming the structure of synthesized compounds and can be applied to this compound as well (Kumar et al., 2016).
Molecular Properties and Analysis
- Nonlinear Optical Properties: Investigations into similar molecules have revealed their potential in nonlinear optical (NLO) applications. For example, studies on (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one indicated significant hyperpolarizability, a key attribute for NLO materials (Mary et al., 2015). Similarly, another compound's calculated first hyperpolarizability suggested it to be a promising candidate for NLO studies (Mary et al., 2014).
- Molecular Conformational Analysis: Studies have also focused on understanding the molecular conformation and electronic properties of related compounds. Density functional theory (DFT) calculations are commonly used to investigate these properties, offering insights that are potentially applicable to this compound (Kumar et al., 2015).
Crystal and Molecular Structures
- Crystal Structure Studies: Research on similar compounds includes detailed crystal structure analyses. Such studies often reveal key molecular interactions, like hydrogen bonding and π–π interactions, which contribute to the stability and properties of the crystals (Prabhu et al., 2011).
- Intermolecular Interactions: The understanding of intermolecular interactions in crystal structures is crucial. For instance, a study on a cocrystal of a related compound highlighted the importance of weak intermolecular C—H⋯O and π–π interactions in stabilizing the crystal structure (Ng et al., 2006).
properties
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-11H,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNUKQKPVGRZTR-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-tert-butylphenyl)methoxy]-N-(2,3-dichlorophenyl)thiophene-2-carboxamide](/img/structure/B3130662.png)
![N-(4-bromophenyl)-3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B3130666.png)
![N-(2,4-difluorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B3130673.png)
![N,N-dimethylcarbamothioic acid O-[4-[2-[(4-chlorophenyl)thio]-1-oxoethyl]-2,6-dimethylphenyl] ester](/img/structure/B3130693.png)

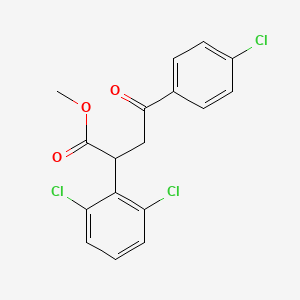
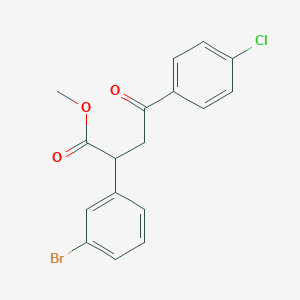
![Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B3130723.png)
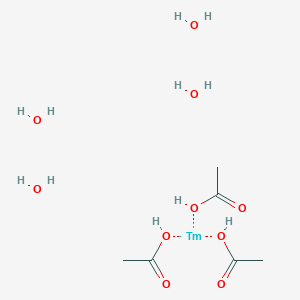
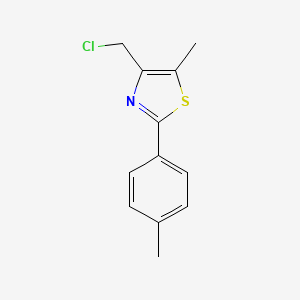

![Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B3130754.png)
